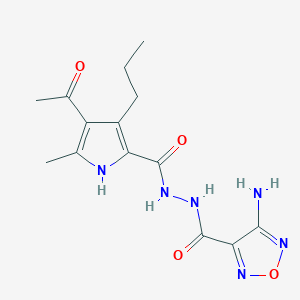![molecular formula C15H18N6O2 B6977299 6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B6977299.png)
6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide is a complex organic compound that features a piperidine ring, a tetrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Piperidine Ring Formation: The piperidine ring is often synthesized through a reductive amination process involving a ketone and an amine.
Coupling Reactions: The final step involves coupling the tetrazole-containing phenyl ethyl group with the piperidine-2-carboxamide under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to active sites of enzymes, while the piperidine ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole share the tetrazole moiety.
Piperidine Derivatives: Compounds such as piperidine-2-carboxamide share the piperidine ring.
Uniqueness
6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide is unique due to the combination of the tetrazole and piperidine moieties, which provides a distinct set of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
6-oxo-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-9(16-15(23)12-3-2-4-13(22)17-12)10-5-7-11(8-6-10)14-18-20-21-19-14/h5-9,12H,2-4H2,1H3,(H,16,23)(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUXUUMYIHKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NNN=N2)NC(=O)C3CCCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide](/img/structure/B6977220.png)
![tert-butyl (2R)-2-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)azetidine-1-carboxylate](/img/structure/B6977233.png)
![N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B6977237.png)
![3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B6977242.png)




![tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977274.png)

![2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide](/img/structure/B6977292.png)
![tert-butyl (2R)-2-[[(1R)-1-(1H-imidazol-2-yl)ethyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977310.png)
![tert-butyl N-[2-[2-cyclopropylpropanoyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]carbamate](/img/structure/B6977319.png)
![propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate](/img/structure/B6977320.png)
